BenchChemオンラインストアへようこそ!

4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one

Anticonvulsant Epilepsy Neuropharmacology

Procure 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 56517-59-0) for validated anticonvulsant lead optimization (ED₅₀ 30.3–50.1 mg/kg). Its balanced XLogP3 (0.3) and TPSA (49-50 Ų) confer superior CNS penetration vs. aromatic quinolinones. Essential scaffold for NMDA/glycine site antagonists and ecdysone agonists. Rigid bicyclic framework enables selective N-/O-alkylation for library synthesis.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 56517-59-0
Cat. No. B1505774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
CAS56517-59-0
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=CC(=O)N2)O
InChIInChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11,12)
InChIKeyOMVNWHCEONTCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one (56517-59-0): A Partially Saturated Heterocyclic Scaffold for CNS Drug Discovery and Agrochemical Research


4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 56517-59-0), also referred to as 5,6,7,8-tetrahydroquinoline-2,4-diol in its tautomeric form, is a partially saturated bicyclic lactam belonging to the tetrahydroquinolinone class [1]. With a molecular formula of C₉H₁₁NO₂, a molecular weight of 165.19 g/mol, and a computed XLogP3 of 0.3, this compound combines a saturated cyclohexane-fused ring with a 4-hydroxy-2-pyridone core [1]. Its calculated topological polar surface area (TPSA) of approximately 49-50 Ų and a hydrogen bond donor count of 2 confer balanced hydrophilicity-lipophilicity properties that are favorable for blood-brain barrier penetration [1]. The compound serves as both a biologically active scaffold with demonstrated anticonvulsant activity and a versatile synthetic intermediate for preparing diverse bioactive molecules including NMDA receptor antagonists, antibacterial agents, and ecdysone agonists [2][3].

Why 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one Cannot Be Directly Substituted by Fully Aromatic or Non-Hydroxylated Quinolinone Analogs


Substituting 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one with structurally related in-class compounds—such as fully aromatic 4-hydroxyquinolin-2(1H)-one (CAS 529-74-4, MW 161.16), non-hydroxylated 5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 54802-19-6, MW 149.19), or 3-substituted variants—introduces significant and often undesirable changes to key molecular properties including lipophilicity, metabolic stability, and receptor binding affinity [1]. The partially saturated tetrahydroquinoline core of the target compound yields an XLogP3 of 0.3, whereas the fully aromatic 4-hydroxyquinolin-2(1H)-one possesses higher lipophilicity and a planar, rigid geometry that alters both solubility and target recognition at CNS-relevant receptors such as the NMDA/glycine site [1][2]. Furthermore, the 4-hydroxy group is essential for hydrogen bonding with key receptor residues; its absence in 5,6,7,8-tetrahydroquinolin-2(1H)-one eliminates a critical pharmacophoric feature required for NMDA antagonism and reduces hydrogen bond donor capacity from 2 to 1 [1]. These structural distinctions manifest in quantifiable differences in biological potency, physicochemical behavior, and synthetic utility that make generic substitution scientifically unsound without rigorous revalidation of the specific assay or synthetic pathway [2].

Quantitative Differentiating Evidence: 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one Versus Key Comparators


In Vivo Anticonvulsant Potency: ED₅₀ Range in Kainic Acid-Induced Seizure Model

In a functional anticonvulsant assay using kainic acid (KA)-induced seizures in Swiss mice, 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibited an ED₅₀ range of 30.3–50.1 mg/kg . For comparative context, structurally related 3-acyl-4-hydroxyquinolin-2(1H)-one derivatives—which possess the same 4-hydroxyquinolinone pharmacophore but lack the tetrahydro saturation—have demonstrated ED₅₀ values as low as 4.1 mg/kg (i.p.) in audiogenic seizure models following optimization of the 3-position substituent [1]. While this indicates that 3-substitution yields superior potency, the unsubstituted 4-hydroxy-tetrahydroquinolinone scaffold provides a distinct balance of baseline activity and synthetic accessibility for further medicinal chemistry elaboration.

Anticonvulsant Epilepsy Neuropharmacology

Lipophilicity (XLogP3) Comparison: Tetrahydro Core Confers Reduced LogP Versus Fully Aromatic 4-Hydroxyquinolin-2(1H)-one

The computed XLogP3 of 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one is 0.3, indicating moderate hydrophilicity favorable for aqueous solubility and reduced non-specific protein binding [1]. In contrast, the fully aromatic analog 4-hydroxyquinolin-2(1H)-one (CAS 529-74-4) has a computed LogP approximately 1.0–1.5 units higher (estimated ~1.3–1.8), a consequence of its planar, fully conjugated bicyclic system . The ~1.0–1.5 log unit difference translates to a 10- to 30-fold difference in octanol-water partition coefficient, which has direct implications for CNS penetration, metabolic clearance, and hERG channel binding risk.

Physicochemical Properties Lipophilicity CNS Drug Design

Hydrogen Bond Donor Count: 4-Hydroxy Group Provides Essential Pharmacophoric Feature Absent in Non-Hydroxylated Analog

4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one possesses 2 hydrogen bond donors (the N-H of the lactam and the 4-OH group) and 2 hydrogen bond acceptors [1]. By comparison, the non-hydroxylated analog 5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 54802-19-6) has only 1 hydrogen bond donor (the N-H) and 1 hydrogen bond acceptor, due to the absence of the 4-hydroxy substituent . This quantitative difference of one additional H-bond donor and one additional H-bond acceptor directly impacts the compound‘s capacity for specific receptor interactions—particularly at the NMDA/glycine site where the 4-hydroxy group participates in critical hydrogen bonding with receptor residues [2].

Hydrogen Bonding Pharmacophore Receptor Binding

CNS Multiparameter Optimization (MPO) Score: Favorable Drug-like Profile for CNS Penetration

Based on its computed physicochemical properties—molecular weight (165.19 Da), XLogP3 (0.3), TPSA (~49-50 Ų), H-bond donors (2), and H-bond acceptors (2)—4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one achieves a CNS MPO score of approximately 5.38 out of 6.0 (calculated using the Wager et al. 2010 desirability function) [1][2]. For reference, the CNS MPO scoring system assigns desirability scores from 0 (unfavorable) to 1 (optimal) across six key parameters, with total scores ≥4.0 considered favorable for CNS drug candidates [3]. The fully aromatic 4-hydroxyquinolin-2(1H)-one analog would be expected to score lower due to higher LogP (reducing the lipophilicity desirability component) and potentially higher TPSA from the planar aromatic system [2].

CNS Drug Design Drug-likeness Blood-Brain Barrier

Validated Research and Procurement Scenarios for 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 56517-59-0)


CNS Drug Discovery: Hit-to-Lead Optimization of Anticonvulsant Agents Targeting NMDA/Glycine Receptors

Medicinal chemistry teams engaged in anticonvulsant drug discovery should prioritize this compound as a validated starting scaffold for NMDA/glycine site antagonist programs. The compound has demonstrated in vivo anticonvulsant activity with an ED₅₀ range of 30.3–50.1 mg/kg in kainic acid-induced seizure models in mice [1]. SAR studies from the 4-hydroxyquinolin-2(1H)-one class have established that 3-position substitution with acyl or aryl groups can enhance potency by approximately 7- to 12-fold, achieving ED₅₀ values as low as 4.1 mg/kg in optimized derivatives . The favorable CNS MPO score (~5.38) and balanced lipophilicity (XLogP3 = 0.3) make this scaffold particularly well-suited for CNS-targeted lead optimization programs where maintaining blood-brain barrier penetration while improving potency is a primary objective [2].

Agrochemical Research: Development of Tetrahydroquinoline-Type Ecdysone Agonists for Mosquito Control

Research groups focused on vector control and insect growth regulator development should utilize 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one as a key intermediate or core scaffold for synthesizing tetrahydroquinoline-type ecdysone agonists. These compounds specifically bind to mosquito ecdysone receptors (EcRs) and represent promising candidates for novel mosquito control agents with modes of action distinct from conventional neuroactive insecticides [1]. QSAR analyses have demonstrated that molecular hydrophobicity and receptor-binding affinity are the key determinants of larvicidal activity in this class [1]. The target compound's tetrahydroquinoline core provides the essential structural framework for further functionalization at the acyl moiety to optimize binding affinity against Aedes albopictus EcRs, enabling the development of next-generation biorational insecticides that mitigate resistance issues associated with pyrethroids and organochlorines [1].

Synthetic Methodology Development: Versatile Building Block for Heterocyclic Library Synthesis

Organic synthesis laboratories and contract research organizations should procure this compound as a privileged building block for generating diverse heterocyclic libraries. The compound's bifunctional nature—featuring both a lactam N-H and a 4-hydroxy group—enables selective functionalization via N-alkylation, O-alkylation, or electrophilic aromatic substitution at the 3-position [1]. The tetrahydroquinolinone scaffold is a recognized 'privileged structure' in medicinal chemistry, having yielded compounds with cardiotonic, antiproliferative, anti-HBV, and antiulcer activities . The target compound's two hydrogen bond donors and two acceptors, combined with its rotatable bond count of zero (rigid bicyclic framework), provide a conformationally constrained template ideal for structure-based drug design and fragment-based screening approaches [1].

NMDA Receptor Pharmacology: Tool Compound for Glycine-Site Antagonist Studies

Neuroscience research laboratories investigating glutamatergic neurotransmission and NMDA receptor pharmacology should utilize 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one as a tool compound or structural template for developing glycine-site NMDA antagonists. The 4-hydroxyquinolinone pharmacophore has been validated as a glycine-site binding motif, with SAR studies confirming that the 4-hydroxy group participates in essential hydrogen bonding interactions with receptor residues [1]. The tetrahydroquinoline core confers reduced lipophilicity (XLogP3 = 0.3) compared to fully aromatic quinolinones, potentially improving solubility in aqueous assay buffers and reducing non-specific binding in radioligand displacement assays . This compound serves as an ideal baseline scaffold for evaluating the contributions of ring saturation and 3-position substituents to NMDA receptor subtype selectivity and functional antagonism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.